molecular formula C8H13NO3 B13778578 (4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone

(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone

Cat. No.: B13778578
M. Wt: 171.19 g/mol
InChI Key: DDLQJZMVXVQYJT-ZETCQYMHSA-N
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Description

(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with acetic anhydride under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone N-oxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to an amino alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxazolidinone N-oxides.

    Reduction: Amino alcohols.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Studied for its potential antimicrobial properties, particularly against gram-positive bacteria.

    Medicine: Investigated as a lead compound for the development of new antibiotics.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby blocking the translation process. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to disrupt protein synthesis is a key factor in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant bacterial strains.

    Cycloserine: A structural analog used as an antibiotic for tuberculosis treatment.

Uniqueness

(4R)-3-acetyl-4-propan-2-yl-2-oxazolidinone is unique due to its specific chiral configuration, which can influence its biological activity and selectivity. Its ability to act as a chiral auxiliary in asymmetric synthesis also sets it apart from other oxazolidinones, making it a valuable tool in synthetic organic chemistry.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(4R)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13NO3/c1-5(2)7-4-12-8(11)9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1

InChI Key

DDLQJZMVXVQYJT-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=O)N1C(=O)C

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)C

Origin of Product

United States

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